molecular formula C8H13NO2S2 B2729811 5-Tert-butylthiophene-2-sulfonamide CAS No. 142294-56-2

5-Tert-butylthiophene-2-sulfonamide

Cat. No.: B2729811
CAS No.: 142294-56-2
M. Wt: 219.32
InChI Key: BVMUUMYMJQJIGU-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-2-sulfonamide: is an organic compound with the molecular formula C8H13NO2S2 and a molecular weight of 219.32 g/mol This compound features a thiophene ring substituted with a tert-butyl group at the 5-position and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylthiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Tert-butylthiophene-2-sulfonamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. The sulfonamide group is known for its ability to inhibit enzymes by mimicking the structure of natural substrates, making these compounds useful in drug design .

Industry: The compound is used in the development of organic semiconductors and conductive polymers. Its ability to form stable, conjugated systems makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of 5-Tert-butylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activity, where the compound can interfere with essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Tert-butylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the sulfonamide group enhances its ability to form hydrogen bonds, making it a versatile building block in various chemical and biological applications .

Properties

IUPAC Name

5-tert-butylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMUUMYMJQJIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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